[(4-Methanesulfonylphenyl)methyl]boronic acid
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Overview
Description
[(4-Methanesulfonylphenyl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methanesulfonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including [(4-Methanesulfonylphenyl)methyl]boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters.
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance . The process involves the use of palladium catalysts and bases such as potassium acetate to facilitate the formation of the desired boronic acid.
Chemical Reactions Analysis
Types of Reactions
[(4-Methanesulfonylphenyl)methyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(4-Methanesulfonylphenyl)methyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(4-Methanesulfonylphenyl)methyl]boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
[(4-Methanesulfonylphenyl)methyl]boronic acid can be compared with other boronic acids such as:
4-Methoxyphenylboronic acid: This compound has a methoxy group instead of a methanesulfonyl group, which affects its reactivity and the types of reactions it can undergo.
4-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group significantly alters the electronic properties of the phenyl ring, making it more electron-withdrawing and affecting its reactivity in cross-coupling reactions.
The uniqueness of this compound lies in its methanesulfonyl group, which provides distinct electronic and steric properties that can be exploited in various synthetic applications .
Properties
IUPAC Name |
(4-methylsulfonylphenyl)methylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5,10-11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPXAGNKZXDSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=C(C=C1)S(=O)(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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